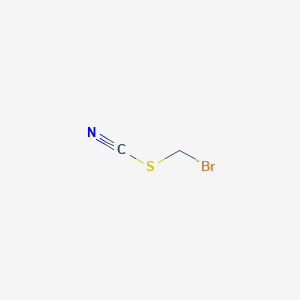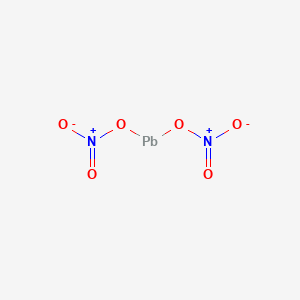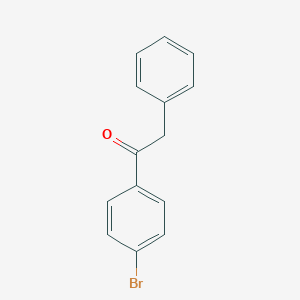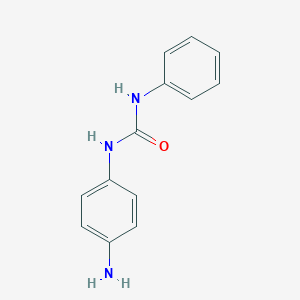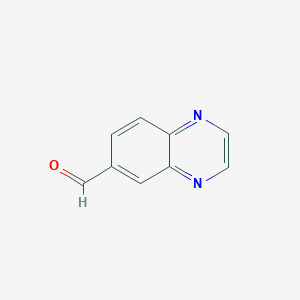![molecular formula C14H17ClN2O B160764 Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro- CAS No. 711085-63-1](/img/structure/B160764.png)
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-
Overview
Description
PNU 282987 is a synthetic compound known for its potent and selective agonist activity on the alpha7 subtype of neural nicotinic acetylcholine receptors . This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of neuroscience and pharmacology .
Mechanism of Action
Target of Action
PNU-282987, also known as Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-, is a potent and selective agonist for the α7 subtype of neural nicotinic acetylcholine receptors (α7nAChR) . This receptor is a type of ligand-gated ion channel present in the nervous system and plays a crucial role in neurotransmission .
Mode of Action
PNU-282987 interacts with its target, the α7nAChR, by binding to it and activating the receptor . This activation leads to the opening of the ion channel, allowing the flow of ions across the cell membrane, which can result in various cellular responses .
Biochemical Pathways
The activation of α7nAChR by PNU-282987 has been shown to influence several biochemical pathways. For instance, it has been found to attenuate the activation of type 2 innate lymphoid cells (ILC2s), which are involved in allergic airway inflammation . This effect is achieved through the reduction of the expression of transcription factors GATA3, IKK, and NF-κB .
Pharmacokinetics
It’s known that the compound can be administered to mice, suggesting that it has suitable bioavailability for in vivo studies .
Result of Action
The activation of α7nAChR by PNU-282987 has been associated with various effects. For example, it has been shown to attenuate ILC2s activation and Alternaria-induced airway inflammation . It significantly reduced goblet cell hyperplasia in the airway, eosinophil infiltration, and ILC2s numbers in BALF, following IL-33 or AA challenge . In vitro IL-33 stimulation of isolated lung ILC2s showed a reduction of GATA3 and Ki67 in response to PNU-282987 treatments .
Action Environment
The environment can influence the action of PNU-282987. For instance, in a study where PNU-282987 was administered to mice that received recombinant IL-33 or AA intranasal challenges, the compound was found to attenuate the resulting airway inflammation . This suggests that the compound’s efficacy can be influenced by the presence of specific environmental factors, such as the presence of inflammatory stimuli .
Biochemical Analysis
Biochemical Properties
PNU-282987 has a high affinity for rat α7 nicotinic acetylcholine receptors (nAChRs) with an EC50 of 154 nM . It displays negligible activity at α1β1γδ and α3β4 receptors . PNU-282987 interacts with these receptors, binding to them and causing a conformational change that allows ion flow through the channel, thereby influencing the biochemical reactions within the cell .
Cellular Effects
PNU-282987 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate type 2 innate lymphoid cells (ILC2s)-mediated allergic airway inflammation . In another study, PNU-282987 was found to alleviate sepsis-induced lung injury by suppressing inflammatory responses via the MAPK pathway .
Molecular Mechanism
The molecular mechanism of PNU-282987 involves its binding to α7 nAChRs, which leads to the opening of the ion channel and allows the flow of ions across the cell membrane . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of PNU-282987 have been observed over time in laboratory settings. For example, in a study on sepsis-induced lung injury, PNU-282987 was administered to mice before or after the induction of lesions. The treatment significantly attenuated sepsis-induced lung injury and the release of IL-6 in the bronchoalveolar lavage fluid .
Dosage Effects in Animal Models
In animal models, the effects of PNU-282987 vary with different dosages. For instance, in a study on Parkinson’s disease, PNU-282987 significantly improved motor deficits induced by 6-OHDA, reduced the loss of tyrosine hydroxylase in the substantia nigra, and suppressed the overactivation of glial fibrillary acidic protein-positive cells .
Preparation Methods
Chemical Reactions Analysis
PNU 282987 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PNU 282987 can lead to the formation of corresponding oxides, while reduction can yield reduced derivatives .
Scientific Research Applications
PNU 282987 has a wide range of scientific research applications. In neuroscience, it is used to study the role of alpha7 nicotinic acetylcholine receptors in cognitive functions and neuroprotection . It has shown potential in promoting neurogenesis and protecting against neurodegenerative diseases . In pharmacology, PNU 282987 is used to investigate its effects on synaptic activity and its potential as a therapeutic agent for conditions like schizophrenia and Alzheimer’s disease . Additionally, it has applications in studying the modulation of immune responses and inflammation .
Comparison with Similar Compounds
PNU 282987 is unique in its high selectivity and potency for the alpha7 nicotinic acetylcholine receptors compared to other similar compounds . Similar compounds include GTS-21 and AR-R17779, which also target the alpha7 receptors but differ in their selectivity and efficacy . PNU 282987’s ability to promote neurogenesis and its potential therapeutic applications in neurodegenerative diseases make it a valuable compound for research .
Properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECKJONDRAUFDD-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018122 | |
| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711085-63-1 | |
| Record name | PNU-282987 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0711085631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PNU-282987 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27M563MU5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PNU-282987?
A1: PNU-282987 acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does PNU-282987 interact with α7nAChR?
A2: PNU-282987 binds to α7nAChRs and activates them, triggering a cascade of downstream signaling events. While the exact binding site is not fully elucidated in these studies, the interaction is stereoselective, with the (3R) enantiomer exhibiting greater potency. [, , , , , , , ]
Q3: What are the major downstream effects of α7nAChR activation by PNU-282987?
A3: Activation of α7nAChR by PNU-282987 has been shown to:
- Modulate inflammation: PNU-282987 can attenuate the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, IL-6, and IL-18, in various disease models. This anti-inflammatory effect is often attributed to the activation of the cholinergic anti-inflammatory pathway. [, , , , , , , , , , , , ]
- Promote neuroprotection: Studies demonstrate PNU-282987’s ability to protect neurons from damage in various models, including glaucoma, Parkinson's disease, and cerebral ischemia. This neuroprotective effect is thought to be mediated through various mechanisms, including inhibition of apoptosis, reduction of oxidative stress, and enhancement of autophagy. [, , , , , , , , , ]
- Influence cell proliferation and differentiation: Research suggests that PNU-282987 can stimulate the proliferation of retinal ganglion cells (RGCs) and induce neurogenesis, potentially through the activation of Müller glia. [, , , ]
- Modulate GABAergic and glutamatergic signaling: PNU-282987 has been shown to enhance GABAergic synaptic activity and suppress NMDA receptor activity, contributing to its neuroprotective and potential antiepileptic effects. [, ]
Q4: What is the molecular formula and weight of PNU-282987?
A4: The molecular formula of PNU-282987 is C14H16ClN2O•HCl. Its molecular weight is 297.2 g/mol.
Q5: Is there spectroscopic data available for PNU-282987?
A5: The provided research articles do not explicitly provide spectroscopic data such as NMR or IR for PNU-282987.
Q6: Are there studies on PNU-282987's material compatibility and stability?
A6: The provided research primarily focuses on PNU-282987's biological activity and does not include studies on its material compatibility, stability under various conditions, or catalytic properties.
Q7: Have computational methods been applied to study PNU-282987?
A7: The provided research does not detail any computational chemistry studies, simulations, QSAR modeling, or structure-activity relationship investigations for PNU-282987.
Q8: What information is available regarding SHE regulations, PK/PD, and in vitro and in vivo efficacy of PNU-282987?
A8: The provided research primarily focuses on preclinical studies and does not offer comprehensive data on SHE regulations, detailed pharmacokinetic and pharmacodynamic properties, or extensive in vitro and in vivo efficacy data for PNU-282987. While some studies use cell-based assays and animal models to investigate its effects, further research is needed to fully characterize its safety and efficacy profile. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



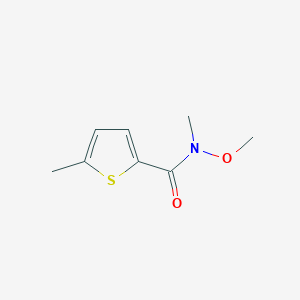
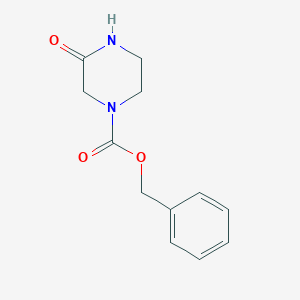
![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)
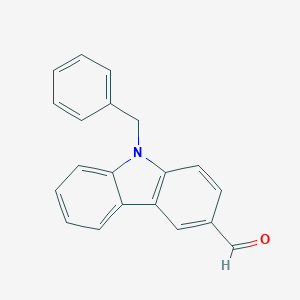
![3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol](/img/structure/B160690.png)
![2-[3-acetamido-2-[3-acetamido-2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-methyloxan-4-yl]oxy-6-(acetyloxymethyl)-5-hydroxyoxan-4-yl]oxypropanoic acid](/img/structure/B160692.png)
